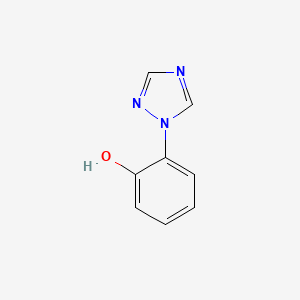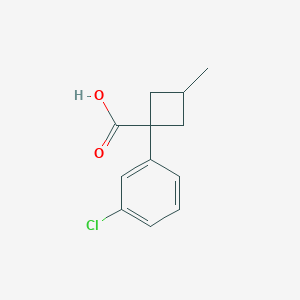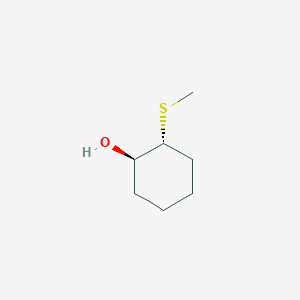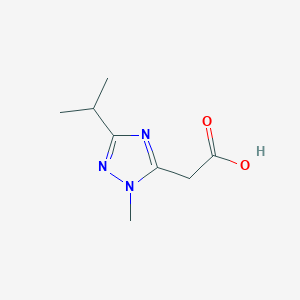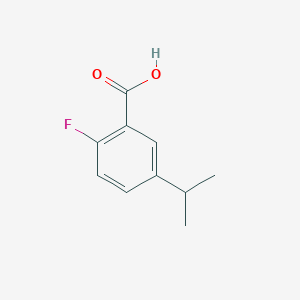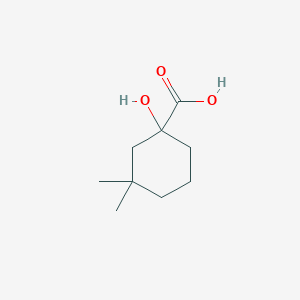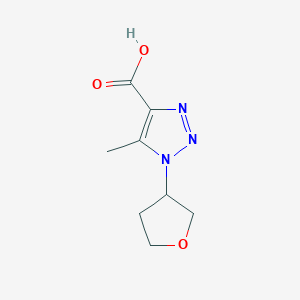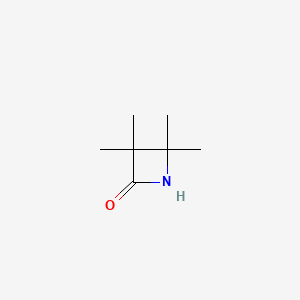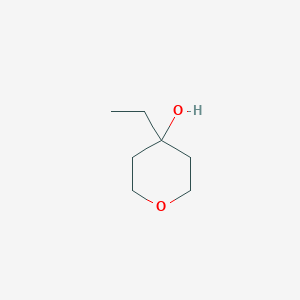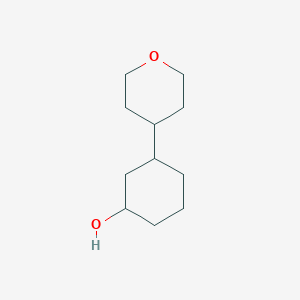
3-(Oxan-4-yl)cyclohexan-1-ol
描述
3-(Oxan-4-yl)cyclohexan-1-ol: is a chemical compound with the molecular formula C11H20O2 and a molecular weight of 184.28 g/mol . It is also known by its IUPAC name 3-tetrahydro-2H-pyran-4-ylcyclohexanol . This compound is characterized by the presence of a cyclohexanol ring substituted with a tetrahydropyran ring at the third position .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Oxan-4-yl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with tetrahydropyran in the presence of a suitable catalyst . The reaction conditions often include the use of a strong acid or base to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
化学反应分析
Types of Reactions: 3-(Oxan-4-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions may involve reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Formation of cyclohexanone or cyclohexanal.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated or alkylated cyclohexanol derivatives.
科学研究应用
Chemistry: 3-(Oxan-4-yl)cyclohexan-1-ol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may be used in the development of new drugs or therapeutic agents .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It may also be employed as a solvent or reagent in various chemical processes .
作用机制
The mechanism of action of 3-(Oxan-4-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function . The compound may also modulate enzymatic activity or receptor binding, leading to various biological effects .
相似化合物的比较
Cyclohexanol: Similar structure but lacks the tetrahydropyran ring.
Tetrahydropyran: Contains the tetrahydropyran ring but lacks the cyclohexanol moiety.
3-(Tetrahydro-2H-pyran-4-yl)cyclohexanone: Similar structure with a ketone group instead of a hydroxyl group.
Uniqueness: 3-(Oxan-4-yl)cyclohexan-1-ol is unique due to the presence of both the cyclohexanol and tetrahydropyran rings. This dual functionality allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound in various scientific and industrial applications .
属性
IUPAC Name |
3-(oxan-4-yl)cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h9-12H,1-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGYQRYXKBCITJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)C2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


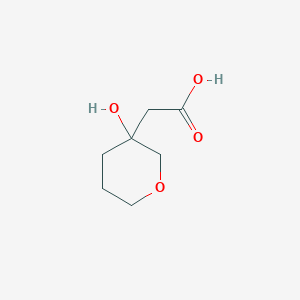
![5-[(benzyloxy)carbonyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylic acid](/img/structure/B3377586.png)
![2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B3377590.png)
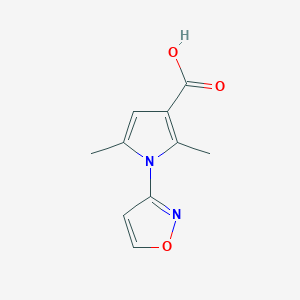
![2-(1-[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]PYRROLIDIN-2-YL)ACETIC ACID](/img/structure/B3377601.png)
